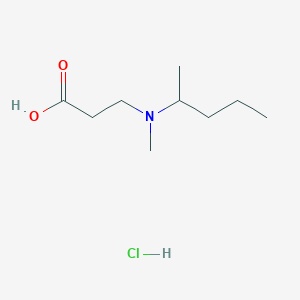
4-Isopropyl-2-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-2-methylnicotinonitrile is a chemical compound . The molecule contains a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multiple steps . For instance, the synthesis of analogs of natural products, such as carvacrol, involves structural elucidation of derivatives of 2,4-dihalogeno substituted synthetic analogues .Molecular Structure Analysis
The this compound molecule consists of 12 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms, making a total of 24 atoms . The molecule contains a total of 24 bonds .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Evaluation 4-Isopropyl-2-methylnicotinonitrile has been synthesized through a one-pot condensation process involving malononitrile, 4-methylpentan-2-one, aryl carboxaldehyde, and ammonium acetate in ethanol. This synthesis resulted in 2-amino-5-isopropyl-4-(4-aryl)-6-methylnicotinonitriles. The compounds synthesized exhibited weak antioxidant activities, suggesting potential applications in areas where mild antioxidant properties are beneficial (Gouda & Helal, 2015).
Chemical Properties and Ligand Behavior 4-Cyanopyridine, closely related to this compound, demonstrates the ability to act as both a mono- and bidentate ligand in transition metal complexes, showcasing its versatility in coordination chemistry. Its role as a ligand, either through the pyridine nitrogen atom or both nitrogen atoms, has been pivotal in constructing new polymeric transition metal compounds and potentially new metal–organic frameworks. This property underscores its significance in the design and development of complex molecular architectures and materials (Zhao et al., 2017).
Synthesis of Derivatives and Technological Advancements The synthesis of 4-methylnicotinonitrile derivatives, which are structurally similar to this compound, has been achieved through various chemical processes. These derivatives have been utilized in the synthesis of pyridine-type alkaloids, illustrating the compound's utility in producing complex organic molecules. Furthermore, advancements in the synthetic technology of related compounds, such as 4-isopropyl-7-keto-5-octenenitrile, highlight the ongoing efforts to improve synthesis methods, optimize reaction yields, and enhance the efficiency of the production processes (Zhao Yi-min, 2011); (J. Chun, 2000)(https://consensus.app/papers/synthesis-4isopropyl7keto5octenenitrile-improvemen-chun/4df009df349b5108aba70eccd376e42f/?utm_source=chatgpt).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4-propan-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(2)9-4-5-12-8(3)10(9)6-11/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATAXWWVGFZOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)


![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)
![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)
